2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid
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Overview
Description
Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been the focus of considerable attention in the fields of drug invention and development .
Synthesis Analysis
There are several methods for synthesizing benzofuran derivatives. For example, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions with alkyl Grignard reagents . They can also undergo oxidative cyclization, hydroalkoxylation, and reductive cyclization .
Scientific Research Applications
Synthesis and Chemical Characterization
- A novel synthesis approach for derivatives of benzofuran-2-yl-quinoline-3-carboxylic acid has been developed, focusing on efficient and cost-effective methods. For instance, Gao et al. (2011) described the synthesis of methylenedioxy-bearing derivatives via a one-pot reaction, showcasing a range of compounds obtained in good yields and verified through spectral data and elemental analyses (Gao, Liu, Jiang, & Li, 2011).
Biological Activities
- Research into the antibacterial and antitubercular activities of novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives has shown significant potential. Bodke et al. (2017) reported compounds exhibiting high activity against S. aureus and E. faecalis, highlighting the therapeutic potential of these compounds (Bodke, Shankerrao, Kenchappa, & Telkar, 2017).
- Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating them for antioxidant and antibacterial activity. Some compounds were found to be as potent as ampicillin against specific bacterial strains, indicating their significant antibacterial properties (Shankerrao, Bodke, & Mety, 2013).
Fluorescent Probes and Photophysical Studies
- The development of fluorescent probes for biological and chemical sensing applications has also been explored. Bodke, Shankerrao, & Harishkumar (2013) synthesized novel quinoline derivatives with benzofuran and benzothiazol moieties, showing promising results in fluorescence studies. These compounds emitted green light in various solvents, indicating their potential as fluorescent probes (Bodke, Shankerrao, & Harishkumar, 2013).
Electrochemical Applications
- The electrochemical behavior of related compounds has been studied, with potential applications in electrochemical synthesis. Moghaddam et al. (2006) investigated the electrochemical oxidation of dihydroxybenzoic acid in the presence of methylquinolone, leading to the synthesis of new benzofuran derivatives. This study opens avenues for further research into electrochemical applications of quinoline and benzofuran derivatives (Moghaddam et al., 2006).
Future Directions
Mechanism of Action
Target of action
The compound “2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid” contains a benzofuran ring, which is a common structural unit in various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical pathways
Benzofuran derivatives have been shown to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The solubility and stability of the compound could be influenced by the benzofuran ring and the carboxylic acid group .
Result of action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as temperature and pH .
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-11-8-13-9-12(6-7-18(13)23-11)17-10-15(19(21)22)14-4-2-3-5-16(14)20-17/h2-7,9-11H,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHXYVGXFLZVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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